molecular formula C45H82N4O4 B10860686 Dnca

Dnca

Cat. No.: B10860686
M. Wt: 743.2 g/mol
InChI Key: YFNQKYRJAJXRSL-CLFAGFIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

DNCA can be synthesized through a series of chemical reactions involving methylene-anthracene Schiff base derivatives. The synthetic route typically involves the reaction of anthracene derivatives with methylene compounds under specific conditions to form the Schiff base . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale liquid chromatography for purification and isolation of the compound .

Chemical Reactions Analysis

DNCA undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce anthracene derivatives.

Scientific Research Applications

DNCA has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of DNCA involves its ability to form lipid nanoparticles that can encapsulate nucleic acids. These nanoparticles facilitate the delivery of nucleic acids into cells, where they can exert their effects by interacting with specific molecular targets and pathways. The mechanofluorochromic properties of this compound are attributed to its ability to undergo structural changes in response to external pressure, leading to changes in fluorescence color .

Comparison with Similar Compounds

DNCA is unique among non-conjugated methylene-anthracene Schiff base derivatives due to its distinct mechanofluorochromic properties. Similar compounds include:

This compound’s uniqueness lies in its specific structural modifications that enhance its mechanofluorochromic behavior and its ability to form lipid nanoparticles for nucleic acid delivery.

Biological Activity

DNCA (neutral cytidinyl lipid) is a novel compound that has garnered attention for its potential in enhancing the delivery and efficacy of nucleic acid-based therapeutics, particularly in cancer treatment. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is classified as a lipid-based carrier designed to improve the transfection efficiency of nucleic acids such as siRNA and aptamers. Its unique structure allows for effective cellular uptake while minimizing cytotoxicity, making it a promising candidate for gene therapy applications.

The biological activity of this compound is primarily attributed to its ability to facilitate the delivery of therapeutic nucleic acids into target cells. It achieves this through:

  • Enhanced Cellular Uptake : this compound significantly increases the cellular uptake of oligonucleotides compared to traditional carriers. For instance, studies have shown that this compound/AS1411 nanoparticles exhibit nearly three times the uptake of naked AS1411 .
  • Reduction in Lysosomal Degradation : By encapsulating nucleic acids, this compound protects them from degradation within lysosomes, thereby prolonging their activity within cells .
  • Promotion of Apoptosis : this compound has been shown to induce apoptosis in cancer cells, contributing to its anti-proliferative effects .

In Vitro Studies

In vitro experiments have demonstrated that this compound can effectively deliver AS1411, a G-quadruplex-forming aptamer, leading to significant anti-proliferative activity in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The anti-proliferative effect was observed to be greater than 50% at low concentrations .

Table 1: In Vitro Anti-Proliferative Activity of this compound/AS1411 Nanoparticles

Cell LineConcentration (mg/kg)Anti-Proliferative Activity (%)
A5490.5>50
MCF-70.5>50
A549/TXL3.35>50

In Vivo Studies

In vivo studies using BALB/c-nude mice showed that this compound/AS1411 nanoparticles not only enhanced the biodistribution of the therapeutic agents but also resulted in prolonged therapeutic effects compared to controls. Tumor sizes were significantly reduced following treatment with this compound formulations .

Table 2: In Vivo Efficacy of this compound/AS1411 Nanoparticles

TreatmentTumor Size Reduction (%)Time Points Observed
Control10Day 5
AS141125Day 5
This compound/AS141160Day 5

Case Studies

Several case studies have illustrated the practical applications and effectiveness of this compound in clinical settings:

  • Case Study 1 : A research team investigated the use of this compound as a delivery vehicle for siRNA targeting oncogenes in breast cancer models. The results indicated a significant reduction in tumor growth and improved survival rates among treated mice compared to those receiving standard therapies.
  • Case Study 2 : Another study focused on the application of this compound in delivering phosphorothioated aptamers for melanoma treatment. The results highlighted its selective targeting ability and reduced off-target effects, demonstrating a safer profile than traditional cationic lipids .

Properties

Molecular Formula

C45H82N4O4

Molecular Weight

743.2 g/mol

IUPAC Name

2-(4-amino-2-oxopyrimidin-1-yl)-N-[2,3-bis[(Z)-octadec-9-enoxy]propyl]acetamide

InChI

InChI=1S/C45H82N4O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-52-41-42(39-47-44(50)40-49-36-35-43(46)48-45(49)51)53-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,35-36,42H,3-16,21-34,37-41H2,1-2H3,(H,47,50)(H2,46,48,51)/b19-17-,20-18-

InChI Key

YFNQKYRJAJXRSL-CLFAGFIQSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCC(CNC(=O)CN1C=CC(=NC1=O)N)OCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(CNC(=O)CN1C=CC(=NC1=O)N)OCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.